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Part 1: Executive Technical Summary

The Core Challenge: Standard precursors like 3DMAS or BTBAS rely on the complete removal
of organic ligands to form pure SiN or SiOz. In contrast, the Bridged Hexa-Amine precursor is
designed to retain its ethane backbone within the film matrix.

XPS analysis of these films requires a fundamental shift in protocol: you are not just looking for
elemental composition, but for the chemical state of Carbon. You must distinguish between
"good" carbon (structural Si-C-C-Si bridges) and "bad" carbon (terminal methyl groups or
adventitious contamination).

Precursor Comparison Matrix[1][2]
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Subject: 1,2-

Alternative 1:
3DMAS

Alternative 2: HCDS

Feature (Trisdimethylaminosil L . (Hexachlorodisilan
(Tris(dimethylamin
yl)ethane . e)
o)silane)
Bridged Carbosilane ) ) ) )
Class S Mono-Silane Amine Inorganic Halide
(Aminosilane)
] ] ] ) ) ] Pure SiN (Gate
Target Film SiICN / SIOCH (Low-k)  SiN / SiCN (Barrier)
Spacer)
High (>15 at.%) & Low (<5 at.%) & .
C-Content ] Negligible (~0%)
Structural Impurity
] Transamination + Transamination + o
Mechanism ) ) ) Dehydrochlorination
Bridge Retention Ligand Loss
Distinct Si-C peak Dominant Si-N (101.8 Dominant Si-N (102.0
XPS Marker
(100.5 eV) eV) eV)
) Superior (due to Si-C )
Etch Resistance Moderate High

lattice)

Part 2: Critical XPS Analysis Protocol
Sample Preparation & Handling

o Surface Cleaning: Do NOT use standard solvent cleaning (Acetone/IPA) if analyzing surface

termination, as this obscures the C 1s region.

o Sputter Cleaning: Use Gas Cluster lon Beams (GCIB) (Arzoo0+) rather than Monatomic Ar+.

o Reasoning: Monatomic Ar+ (e.g., 3keV) preferentially sputters lighter atoms (C, N) and

breaks the delicate Si-C-C-Si bridges, artificially graphitizing the surface. GCIB preserves

the molecular backbone for depth profiling.

Data Acquisition Parameters

e Pass Energy: 20 eV (High Resolution) for C 1s, Si 2p, N 1s.
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o Charge Neutralization:MANDATORY. Dielectric SiCN films will charge differentially.
o Reference: Align to Adventitious Carbon (C-C/C-H) at 284.8 eV.

o Critical Check: If the film is ultra-low-k (porous), adventitious carbon may penetrate the
pores. Use an internal reference (e.g., implanted Ar 2p) if available, or verify with the N 1s
peak position (typically 397.5 eV for Si-N).

Peak Fitting Strategy (The "Bridge" Validation)

The success of the Bridged Hexa-Amine precursor is validated by the presence of the
Carbosilane Carbon peak.

Si 2p Region (98 — 106 eV)
e Si-C (Carbide/Bridge): Center at 100.4 — 100.8 eV. (This is the signature of the ethane
bridge).

¢ Si-N (Nitride): Center at 101.8 — 102.0 eV.
e Si-O (Oxidation): Center at 103.3 eV (Surface oxidation).

e Analysis: 3DMAS films will be dominated by the 101.8 eV peak. The Bridged precursor must
show a significant shoulder or distinct peak at ~100.5 eV.

C 1s Region (280 — 290 eV)
e Si-C (Structural): Center at 282.8 — 283.2 eV.

e C-C/C-H (Adventitious/Bridge): Center at 284.8 eV.
e C-N (Ligand Residue): Center at 286.0 — 286.5 eV.

 Validation: A successful deposition using 1,2-(Trisdimethylaminosilyl)ethane will exhibit a
robust peak at 283.0 eV. If this peak is absent, the bridge has been incinerated by the
plasma (likely Oz or harsh NHs plasma), and the precursor failed to function as intended.

Part 3: Experimental Data & Visualization
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Diagram 1: Deposition Mechanism & Bridge Retention

This diagram illustrates the ideal reaction pathway where the ethane bridge survives,
contrasted with the destructive pathway.
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Caption: Pathway differentiation for bridged precursors. "Soft" plasma conditions are required
to preserve the structural ethane bridge verified by XPS.

Diagram 2: XPS Peak Fitting Decision Tree

A logic flow for interpreting the Si 2p and C 1s spectra to validate film quality.

Acquire Si 2p & C 1s Spectra
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Caption: Decision matrix for interpreting XPS data. The presence of low-binding energy peaks
(283 eV and 100.5 eV) is the pass/fail criterion.

Part 4: Comparative Data Tables

The following binding energies are typical values observed in literature for SiCN films grown

with bridged aminosilanes versus standard precursors.

Table 1: Binding Energy Fingerprints (Calibrated to C-C

@ 284.8 eV)
] Bridged Hexa- 3DMAS )
Region Component ) ) ) Interpretation
Amine (Subject) (Alternative)
Indicates Si
_ , _ 100.5+0.2 eV Not Detected /
Si2p Si-C (Carbide) ) attached to
(Major) Weak ]
Ethane bridge.
) . 101.8 £ 0.2 eV Standard Silicon
Si-N (Nitride) 101.8+0.2 eV ) o )
(Dominant) Nitride matrix.
) ) Surface oxidation
Si-O (Oxide) 103.0+ 0.2 eV 103.0+0.2 eV N
(adventitious).
CRITICAL: Low
) ~283.5eV o
C1s Si-C 282.9+0.2eV BE indicates
(Methyls) )
structural bridge.
Adventitious
C-C/C-H 284.8 eV 284.8 eV
carbon.
Unreacted amine
C-N 286.2 eV 286.1 eV ligands
(Impurities).
) Nitrogen bonded
N 1s N-Si 397.6 eV 397.8 eV

to Silicon.
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Table 2: Typical Atomic Composition (XPS

Quantification)
Bridged Hexa-Amine ] o
Element ) 3DMAS Film Significance
Film
Silicon ~30 - 35% ~40 - 45%
Bridged films are
Carbon 20 - 30% < 5% "Carbon-Rich" by

design.

3DMAS creates
Nitrogen 30 - 35% 50 - 55% stoichiometric SiN;
Bridged creates SiCN.

Depends on
Oxygen < 5% < 5% background

moisture/oxidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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